4-[(2,2-Dimethyl-propionylamino)-methyl]-benzylamine
Description
Properties
IUPAC Name |
N-[[4-(aminomethyl)phenyl]methyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-13(2,3)12(16)15-9-11-6-4-10(8-14)5-7-11/h4-7H,8-9,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLYFXALHXMTHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(2,2-Dimethyl-propionylamino)-methyl]-benzylamine (DMBA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and microbiology. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential applications based on a review of relevant literature.
Chemical Structure and Synthesis
DMBA is classified as a benzylamine derivative. Its chemical structure includes a benzyl group linked to a dimethyl-propionylamino moiety. The synthesis of DMBA typically involves the reaction of amines with appropriate carbonyl compounds under controlled conditions to yield the desired product.
Biological Properties
1. Anticancer Activity
DMBA has demonstrated significant inhibitory effects on various cancer cell lines, including:
- Human Glioblastoma Cells : Studies indicate that DMBA effectively inhibits the proliferation of glioblastoma cells, suggesting potential as an anti-cancer agent.
- Breast Cancer Cells : Research shows that DMBA can induce apoptosis in breast cancer cell lines, highlighting its role in cancer treatment.
- Colon Cancer Cells : Similar inhibitory effects have been observed in colon cancer models.
The mechanism underlying its anticancer activity may involve the induction of apoptosis and inhibition of cell cycle progression, although further studies are needed to elucidate these pathways fully.
2. Antimicrobial Activity
DMBA exhibits moderate antimicrobial properties against both gram-positive and gram-negative bacteria. Its efficacy against various bacterial strains suggests potential applications in treating infections and developing new antimicrobial agents.
3. Toxicity Profile
The toxicity studies conducted on DMBA indicate that it has a relatively safe profile at lower doses. In vivo experiments in mice showed no adverse effects on major organs such as the liver or kidneys. However, high doses have been associated with cytotoxic effects on human lung fibroblasts and HepG2 cells, necessitating caution when considering therapeutic applications.
Case Studies and Research Findings
A selection of studies highlights the biological activity of DMBA:
The biological activities of DMBA are attributed to several mechanisms:
- Inhibition of Cell Proliferation : DMBA has been shown to disrupt cellular signaling pathways involved in growth regulation.
- Induction of Apoptosis : Evidence suggests that DMBA triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Mechanisms : The compound's ability to disrupt bacterial cell membranes contributes to its antimicrobial effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-[(2,2-Dimethyl-propionylamino)-methyl]-benzylamine with key benzylamine derivatives from the evidence:
Key Findings from Comparative Analysis
Lipophilicity and Solubility: The 2,2-dimethylpropionyl group in the target compound increases steric bulk and lipophilicity compared to dimethylamino-ethoxy (C₁₁H₁₈N₂O, ) or pyridyl (C₁₄H₁₆N₂O₂, ) substituents. This may reduce aqueous solubility but enhance compatibility with hydrophobic matrices in polymer applications . Irgaclear XT386 (C₂₁H₃₀N₃O₃), a tris-substituted analog, demonstrates high efficacy as a nucleating agent in polypropylene due to its symmetrical structure and strong intermolecular interactions .
Synthetic Pathways :
- Benzylamine derivatives are often synthesized via nucleophilic substitution or amide coupling. For example, describes coupling 4-chloro-3-formylcoumarin with p-methylbenzylamine to form a coumarin-benzylamine hybrid . Similarly, the target compound could be synthesized by reacting benzylamine with 2,2-dimethylpropionyl chloride.
Biological Activity: While 4-Dimethylamino-N-benzylcathinone (C₁₈H₂₂N₂O, ) exhibits stimulant properties typical of cathinones, the target compound’s bulky acyl group may limit membrane permeability, reducing bioactivity. However, its amine group could still facilitate interactions with biological targets .
Coordination Chemistry :
- highlights (α-methyl-benzylamine)Cr(CO)₃ as a ligand in photochemical polymerization. The target compound’s primary amine and acyl groups may enable similar metal coordination, though steric hindrance from the dimethylpropionyl group could affect binding efficiency .
Preparation Methods
Amide Bond Formation via Acylation
The core step is the acylation of the benzylamine moiety with 2,2-dimethylpropionyl chloride or an equivalent activated carboxylic acid derivative.
- Reagents: 2,2-Dimethylpropionyl chloride (pivaloyl chloride), or 2,2-dimethylpropionic acid activated by carbodiimides (e.g., DCC) or mixed anhydrides.
- Conditions: Typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at low temperatures (0°C to room temperature) to avoid side reactions.
- Base: Triethylamine or pyridine is used to scavenge HCl generated during the reaction.
- Outcome: Formation of the amide bond linking the 2,2-dimethylpropionyl group to the benzylamine nitrogen.
Starting Material Preparation
- The benzylamine derivative can be prepared by reduction of 4-nitrobenzyl compounds or direct substitution reactions.
- For example, 4-amino-N,N-dimethylbenzylamine synthesis involves reduction of 4-nitro-N,N-dimethylbenzylamine intermediates using hydrazine hydrate and iron salts, achieving high purity and yield.
Protection and Selective Functionalization
- If multiple amine groups are present, selective protection strategies (e.g., Boc or Fmoc groups) may be employed to ensure selective acylation.
- After acylation, deprotection yields the target compound with free amine functionality as required.
Detailed Example Protocol (Hypothetical Based on Related Literature)
Comparative Table of Preparation Parameters
| Parameter | Typical Range/Choice | Impact on Synthesis |
|---|---|---|
| Starting material | 4-aminomethylbenzylamine or protected analog | Determines initial amine availability |
| Acylating agent | 2,2-Dimethylpropionyl chloride or activated acid | Key for amide bond formation |
| Base | Triethylamine, pyridine | Neutralizes acid byproducts |
| Solvent | Dichloromethane, DMF, THF | Solubility and reaction rate |
| Temperature | 0°C to room temperature | Controls reaction kinetics and selectivity |
| Reaction time | 0.5 to 4 hours | Completeness of acylation |
| Purification method | Extraction, recrystallization | Product purity and isolation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
